![molecular formula C12H13N3O2S2 B2389628 N-(4-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide CAS No. 329079-69-8](/img/structure/B2389628.png)
N-(4-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide, also known as MTAA, is a chemical compound that has been gaining attention in the scientific community due to its potential therapeutic applications. MTAA is a thiazolidinone derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of N-(4-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is not fully understood, but it is believed to involve the inhibition of bacterial and fungal enzymes, as well as the induction of apoptosis in cancer cells. N-(4-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has been shown to inhibit the activity of bacterial enoyl-acyl carrier protein reductase, which is involved in bacterial fatty acid biosynthesis. In addition, N-(4-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has been shown to inhibit the activity of fungal chitin synthase, which is involved in fungal cell wall synthesis. N-(4-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are involved in the apoptotic pathway.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has been shown to have various biochemical and physiological effects, including the inhibition of bacterial and fungal growth, the induction of apoptosis in cancer cells, and the modulation of inflammatory responses. N-(4-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has been shown to inhibit the growth of various bacterial and fungal strains, including multidrug-resistant strains. In addition, N-(4-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has been shown to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(4-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has also been shown to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has several advantages for lab experiments, including its potent antibacterial, antifungal, and anticancer properties, as well as its ability to modulate inflammatory responses. N-(4-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide can be easily synthesized through various methods, and its purity can be easily assessed through recrystallization or column chromatography. However, N-(4-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide also has some limitations for lab experiments, including its potential toxicity and the need for further studies to determine its pharmacokinetics and pharmacodynamics.
Zukünftige Richtungen
There are several future directions for the study of N-(4-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide, including the development of novel synthesis methods, the investigation of its pharmacokinetics and pharmacodynamics, and the evaluation of its potential therapeutic applications. Further studies are needed to determine the safety and efficacy of N-(4-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide in vivo, as well as its potential for drug development. In addition, the investigation of the mechanism of action of N-(4-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide and its potential targets could lead to the development of new antibacterial, antifungal, and anticancer agents.
Synthesemethoden
N-(4-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide can be synthesized through various methods, including the reaction of 4-methoxybenzaldehyde with 2-amino-5-methyl-1,3,4-thiadiazole, followed by the reaction of the resulting intermediate with chloroacetyl chloride. Another synthesis method involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with 4-methoxybenzoyl chloride, followed by the reaction of the resulting intermediate with thioacetic acid. Both methods result in the formation of N-(4-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide, which can be purified through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has been studied for its potential therapeutic applications, including its antibacterial, antifungal, and anticancer properties. In vitro studies have shown that N-(4-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide exhibits potent antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. N-(4-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has also been shown to have antifungal activity against Candida albicans and Aspergillus niger. In addition, N-(4-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has been studied for its potential anticancer properties, with in vitro studies showing that it inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S2/c1-8-14-15-12(19-8)18-7-11(16)13-9-3-5-10(17-2)6-4-9/h3-6H,7H2,1-2H3,(H,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZFTPZUUPPWMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

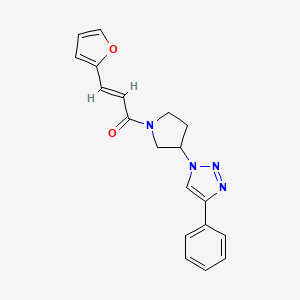
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]morpholine-4-carboxamide](/img/structure/B2389546.png)
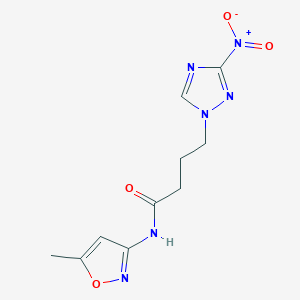
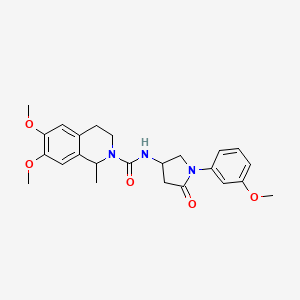
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2389551.png)
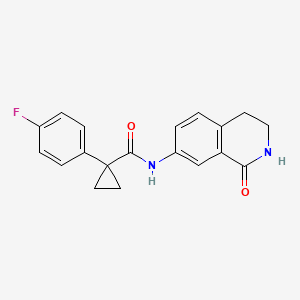
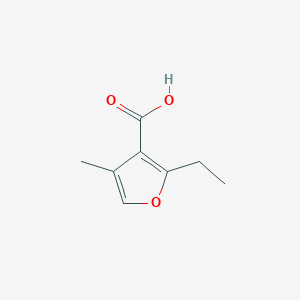
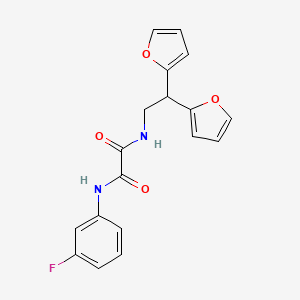
![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one](/img/structure/B2389558.png)
![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl 2-chloropyridine-3-carboxylate](/img/structure/B2389561.png)
![N-(3-chlorophenyl)-N-(2-fluorobenzyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2389562.png)

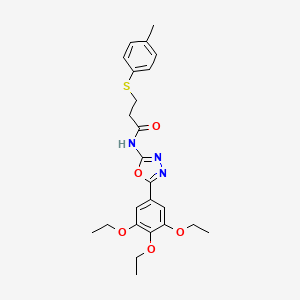
![(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethyl)amine dihydrochloride](/img/no-structure.png)